molecular formula C8H7ClF2O B6338406 1-Chloro-4-ethoxy-2,3-difluorobenzene CAS No. 1384466-81-2

1-Chloro-4-ethoxy-2,3-difluorobenzene

Cat. No. B6338406
CAS RN: 1384466-81-2
M. Wt: 192.59 g/mol
InChI Key: LHNPQHNCLABUJR-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-2,3-difluorobenzene is a chemical compound with the molecular formula C₈H₇ClF₂O . It has a molecular weight of 192.59 g/mol . This compound is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 1-Chloro-4-ethoxy-2,3-difluorobenzene is 1S/C8H7ClF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Chloro-4-ethoxy-2,3-difluorobenzene is a liquid at room temperature . It has a molecular weight of 192.59 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Advanced Analytical Methods in Chemical Research

Recent advancements in analytical methods have significantly enhanced the detection, characterization, and understanding of complex organic compounds, including halogenated benzene derivatives like "1-Chloro-4-ethoxy-2,3-difluorobenzene". Techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) play crucial roles in elucidating the molecular structure and chemical behavior of such compounds. These methods allow for precise analysis of the compound's functional groups, molecular geometry, and reactivity, providing a foundational understanding necessary for various applications in chemical research and industry (Munteanu & Apetrei, 2021).

Role in Synthetic Chemistry and Material Science

Organic compounds with specific halogen substitutions, similar to "1-Chloro-4-ethoxy-2,3-difluorobenzene", are extensively used in synthetic chemistry for constructing complex molecules. They serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The unique reactivity of such halogenated compounds under various conditions (e.g., nucleophilic substitution reactions) makes them valuable for introducing functional diversity into organic molecules. Furthermore, their role in developing new materials, such as advanced polymers and organic semiconductors, underscores their importance in material science research (Pietra & Vitali, 1972).

Environmental and Health Applications

The study and development of halogenated organic compounds also extend to environmental and health applications. Research into the environmental fate, toxicity, and biodegradability of such compounds is critical for assessing their impact on ecosystems and human health. Advanced oxidation processes (AOPs) have been explored for the degradation of recalcitrant organic pollutants, offering insights into the removal efficiencies and pathways of such compounds from water and soil (Qutob et al., 2022).

properties

IUPAC Name

1-chloro-4-ethoxy-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPQHNCLABUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-ethoxy-2,3-difluorobenzene

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